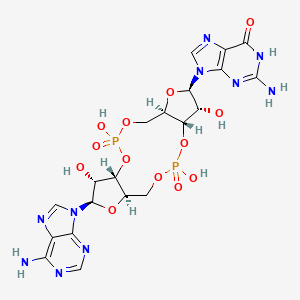
Cgamp
Vue d'ensemble
Description
Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .
Synthesis Analysis
In mammalian cells, cGAMP is synthesized by cGAS from ATP and GTP upon cytosolic DNA stimulation . The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli has been reported . The process involves the recombinant production of cGAMP via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) .Molecular Structure Analysis
The molecular formula of cGAMP is C20H24N10O13P2 . The molecular weight is 674.420 . The structure of cGAMP reveals a nucleotidyltransferase signaling core shared with cGAS and a diversified primary ligand-binding surface modified with notable insertions and deletions .Chemical Reactions Analysis
The synthesis rates of 2′3′-cGAMP were comparable to the maximal reaction rate achieved in single-step reactions . An iterative optimization of substrate, cofactor, and enzyme concentrations led to an overall yield of 0.08 mole 2′3′-cGAMP per mole adenosine, which is comparable to chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of cGAMP include a molecular weight of 674.420 and a chemical formula of C20H24N10O13P2 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Applications De Recherche Scientifique
Vaccine Adjuvants
The ability of cGAMP to stimulate the immune response makes it an excellent candidate for vaccine adjuvants. It can enhance the efficacy of vaccines by boosting the body’s immune reaction to the vaccine antigens, thereby providing better protection against infectious diseases .
Antiviral Responses
cGAMP has a critical role in antiviral responses, particularly against DNA viruses. It is synthesized in response to cytosolic DNA, which is often indicative of viral infection. The activation of STING by cGAMP leads to the production of interferons and other factors that are essential for an effective antiviral response .
Biotechnological Synthesis
The synthesis of cGAMP can be achieved through biotechnological methods using bacterial systems, which is more sustainable and environmentally friendly compared to chemical synthesis. This approach is significant for large-scale production of cGAMP for research and therapeutic applications .
Detection of Mislocalized DNA
cGAMP is synthesized as a result of the recognition of mislocalized dsDNA in the cytoplasm, which can occur due to cellular damage or cancer. This property allows cGAMP to be used as a biomarker for detecting such pathological conditions .
Study of Cellular Signaling Pathways
cGAMP is a central molecule in the study of cellular signaling pathways related to immune responses. Understanding how cGAMP activates STING and the subsequent signaling cascade provides insights into the regulation of immune responses at the molecular level .
Mécanisme D'action
Safety and Hazards
CGAMP is classified as a skin irritant (Category 2, H315) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling cGAMP .
Orientations Futures
The discovery of cGAMP filled an important gap in our understanding of innate immune signaling . Recent studies have identified multiple mechanisms by which 2’3’-cGAMP can travel to neighboring cells where it activates STING independent of DNA sensing by cGAS . This change in perspective can be applied to vaccine design, cancer immunotherapies, and treatment of cGAS-STING associated disease .
Propriétés
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBNSCSPXMEBK-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045334 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cgamp | |
CAS RN |
849214-04-6 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cGAMP interact with its target and what are the downstream effects?
A: cGAMP acts as a second messenger, primarily by binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum []. This binding triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines []. These molecules play crucial roles in antiviral and antitumor immunity.
Q2: Can cGAMP be sensed by cells other than the cell that produced it?
A: Yes, cGAMP can act in both an intracrine and paracrine manner. Research shows that cancer cells release cGAMP into the extracellular space, where it acts as an immunotransmitter []. This extracellular cGAMP can be taken up by neighboring cells, including immune cells, where it activates the STING pathway, triggering antitumor immune responses [, , ].
Q3: What is the molecular formula and weight of cGAMP?
A3: The molecular formula for cGAMP is C20H24N10O14P2. It has a molecular weight of 674.4 g/mol.
Q4: Is there more than one structural isomer of cGAMP?
A: Yes, cGAMP exists in two main isomeric forms: 2′,3′-cGAMP and 3′,3′-cGAMP. The 2′,3′-cGAMP isomer, produced by the mammalian enzyme cGAS, is a potent activator of the STING pathway []. In contrast, the 3′,3′-cGAMP isomer, primarily found in bacteria, exhibits weaker binding affinity to human STING [, , ].
Q5: Is cGAMP stable under physiological conditions?
A: cGAMP is relatively unstable in physiological environments due to the presence of enzymes like ENPP1 that can degrade it [, ].
Q6: How does cGAMP stability impact its potential therapeutic applications?
A: The instability of cGAMP poses a significant challenge for its therapeutic use. Researchers are exploring various strategies to enhance its stability, such as encapsulation in microparticles or nanoparticles, to protect it from degradation and facilitate efficient delivery to target cells [, , ].
Q7: Does cGAMP possess any catalytic properties?
A7: cGAMP itself is not known to have catalytic properties. It functions as a signaling molecule, activating downstream signaling pathways upon binding to its receptor, STING.
Q8: Have computational methods been used to study cGAMP and its interactions?
A: Yes, computational chemistry techniques like molecular dynamics simulations have been employed to investigate the binding interactions of cGAMP with STING [, ]. These simulations provide insights into the structural basis of cGAMP recognition by STING and aid in understanding the differential activation of STING by different CDN isomers.
Q9: How do structural modifications of cGAMP affect its activity and potency?
A: Studies indicate that even subtle modifications to the cGAMP structure, such as changes in the phosphodiester bond configuration, can significantly impact its binding affinity and activation of STING []. For instance, the 2′,3′-cGAMP isomer exhibits greater potency compared to the 3′,3′-cGAMP isomer in activating human STING.
Q10: Are there any known synthetic analogs of cGAMP with improved properties?
A: Yes, researchers have developed synthetic CDN analogs like ADU-S100, a bisphosphosphothioate analog of 2′3′-cGAMP, with enhanced stability and therapeutic potential [, ].
Q11: What are the main challenges in formulating cGAMP for therapeutic use?
A: The major hurdles include its susceptibility to enzymatic degradation, poor cellular uptake due to its hydrophilicity, and rapid clearance from the body [, ].
Q12: What strategies are being explored to improve cGAMP stability and delivery?
A12: Researchers are actively investigating strategies like:
Q13: Are there specific SHE regulations regarding the research and development of cGAMP-based therapies?
A13: While specific regulations for cGAMP are still evolving, general SHE guidelines for handling potent immunomodulatory agents and nanoparticles are applicable. This includes appropriate laboratory safety protocols, risk assessment, waste management, and ethical considerations for preclinical and clinical studies.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cGAMP?
A: Research on cGAMP's PK/PD is still ongoing. Due to its instability and rapid degradation by ENPP1, the systemic exposure of cGAMP is limited [, ]. Strategies to enhance its stability and delivery are crucial for improving its PK/PD profile.
Q15: What is the evidence supporting the antitumor activity of cGAMP?
A15: Studies have shown that:
Q16: Are there known mechanisms of resistance to cGAMP-mediated immune activation?
A16: Yes, research has identified several resistance mechanisms:
Q17: What are the potential toxicities associated with cGAMP-based therapies?
A17: As a potent immune stimulator, potential adverse effects of cGAMP may include:
Q18: What are the main challenges in delivering cGAMP specifically to tumor cells?
A18: cGAMP faces challenges like:
Q19: How can nanoparticle-based delivery systems improve cGAMP's therapeutic index?
A19: Nanoparticles offer several advantages:
Q20: Are there any known biomarkers that can predict the efficacy of cGAMP-based therapies?
A20: Research is ongoing to identify predictive biomarkers for cGAMP:
Q21: What analytical methods are commonly used to quantify cGAMP levels?
A21: Sensitive and specific techniques for cGAMP quantification include:
Q22: Is there any information available on the environmental impact and degradation of cGAMP?
A22: Currently, there is limited data available on the environmental fate and potential ecotoxicological effects of cGAMP. Further studies are needed to assess its environmental persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms.
Q23: How are analytical methods for cGAMP quantification validated?
A23: Validation of analytical methods for cGAMP, like LC-MS/MS or ELISA, involves establishing various performance characteristics, including:
Q24: What quality control measures are crucial during the development and manufacturing of cGAMP-based therapeutics?
A24: Maintaining stringent quality control is essential throughout the entire process:
Q25: Can cGAMP itself elicit an immune response?
A25: While cGAMP is a potent immune activator, its potential immunogenicity is still under investigation. Strategies to modify its structure or formulation might be necessary to modulate its immunogenicity and minimize potential adverse effects.
Q26: Is there information available on cGAMP's interactions with drug transporters, metabolizing enzymes, and its biocompatibility?
A26: Research in these areas is ongoing. Understanding cGAMP's interactions with drug transporters and metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions. Investigating its biocompatibility and biodegradability is essential for ensuring the safety and efficacy of cGAMP-based therapies.
Q27: Are there any alternatives to cGAMP as STING agonists for therapeutic applications?
A27: Yes, several synthetic CDN analogs and non-CDN STING agonists are being explored as alternatives to cGAMP, each with its advantages and limitations. Examples include:
Q28: What strategies are being considered for the recycling and waste management of cGAMP and related materials?
A28: As with many emerging pharmaceuticals, specific guidelines for recycling and waste management of cGAMP are still under development. Strategies might involve:
Q29: What research infrastructure and resources are crucial for advancing cGAMP-based therapies?
A29: Key resources include:
Q30: What are some key milestones in the research and development of cGAMP?
A30: Significant discoveries include:
- Identification of cGAMP as a Second Messenger: The discovery of cGAMP as a second messenger produced by the DNA sensor cGAS revolutionized our understanding of innate immune signaling [].
- Recognition of cGAMP's Role as an Immunotransmitter: The finding that cGAMP can be secreted by cancer cells and act as an immunotransmitter, activating the STING pathway in neighboring cells, opened new avenues for cancer immunotherapy [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
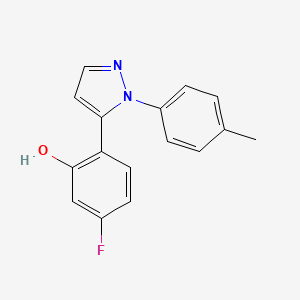

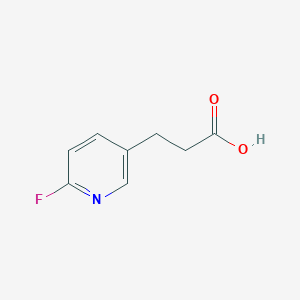
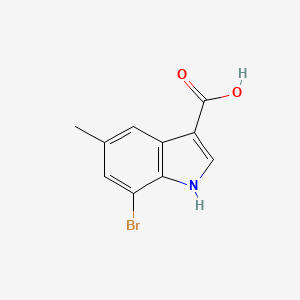
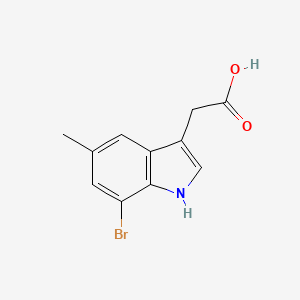
![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)
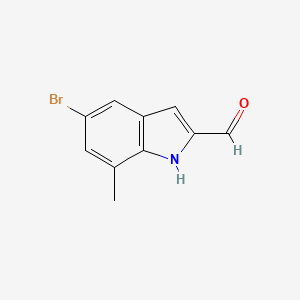

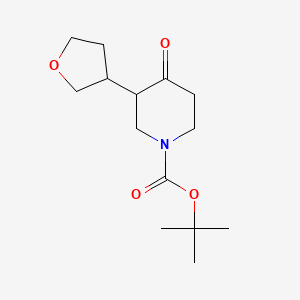
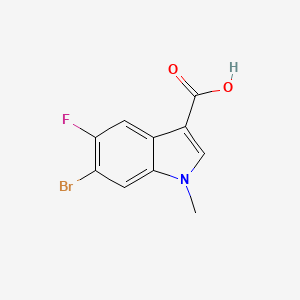
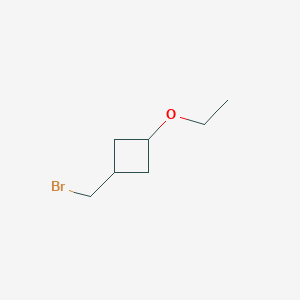
![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)